molecular formula C9H16O3 B14301642 tert-Butyl 3-methoxybut-2-enoate CAS No. 116888-91-6

tert-Butyl 3-methoxybut-2-enoate

Cat. No.: B14301642
CAS No.: 116888-91-6
M. Wt: 172.22 g/mol
InChI Key: UISVNTFTDKGQAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-methoxybut-2-enoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a methoxy group, and an enoate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-methoxybut-2-enoate can be achieved through several methods. One common approach involves the esterification of 3-methoxybut-2-enoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions with the removal of water to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-methoxybut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the enoate group to an alkane or alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the enoate carbon.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkanes or alcohols.

    Substitution: Substituted esters or ethers.

Scientific Research Applications

Chemistry: tert-Butyl 3-methoxybut-2-enoate is used as an intermediate in organic synthesis. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study enzyme-catalyzed esterification and hydrolysis reactions. It may also serve as a model substrate for investigating metabolic pathways involving esters.

Medicine: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development. Research into its pharmacological properties could lead to the discovery of new therapeutic agents.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of tert-Butyl 3-methoxybut-2-enoate involves its interaction with specific molecular targets. The compound can undergo hydrolysis to release the corresponding acid and alcohol, which may then participate in further biochemical reactions. The enoate group can act as an electrophile, facilitating nucleophilic addition reactions. Additionally, the methoxy group can undergo nucleophilic substitution, leading to the formation of various derivatives.

Comparison with Similar Compounds

    tert-Butyl 3-methoxybutanoate: Similar structure but lacks the enoate group.

    tert-Butyl 3-methoxypropanoate: Similar structure but with a shorter carbon chain.

    tert-Butyl 3-methoxy-2-methylpropanoate: Similar structure but with a methyl group on the carbon chain.

Uniqueness: tert-Butyl 3-methoxybut-2-enoate is unique due to the presence of both the methoxy and enoate groups, which confer distinct reactivity and chemical properties. This combination of functional groups allows for a wide range of chemical transformations and applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

tert-butyl 3-methoxybut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-7(11-5)6-8(10)12-9(2,3)4/h6H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISVNTFTDKGQAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OC(C)(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20766757
Record name tert-Butyl 3-methoxybut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20766757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116888-91-6
Record name tert-Butyl 3-methoxybut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20766757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.